![molecular formula C₁₅H₂₃NO₂ B015652 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol CAS No. 144830-15-9](/img/structure/B15652.png)
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol" often involves complex organic reactions. For instance, Kozmin, He, and Rawal (2003) described the [4 + 2] Cycloaddition of 1-Dimethylamino-3-tert-Butyldimethylsiloxy-1,3-Butadiene with Methyl Acrylate leading to compounds like 4-Hydroxymethyl-2-cyclohexen-1-one (Kozmin, He, & Rawal, 2003). Similarly, Xu, Wan, Mao, and Pan (2010) synthesized 2-(Phenylthio)phenols using copper(I)-catalyzed tandem transformations (Xu, Wan, Mao, & Pan, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category typically involves cyclohexenone rings and dimethylamino groups. For example, Odabaşoǧlu, Albayrak, Büyükgüngör, and Lönnecke (2003) analyzed compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, noting the presence of keto-amine tautomeric forms (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving compounds like "3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol" often include cycloaddition and reactions with phenols. For example, Ryska, Koruna, Poláková, and Svátek (1991) investigated the mass spectrometric structure determination of metabolites of similar compounds, highlighting reactions such as demethylation and S-oxidation (Ryska et al., 1991).
Physical Properties Analysis
The physical properties of compounds in this category, like solubility and melting points, can be inferred from studies like those by Shetty and Nelson (1988), who explored asymmetric synthesis and physical characteristics of similar compounds (Shetty & Nelson, 1988).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial in understanding these compounds. Prakasha, Jasinski, Brown, Yathirajan, and Ravishankara (2013) studied 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol, providing insights into the chemical behavior and hydrogen bonding patterns of similar molecules (Prakasha et al., 2013).
科学的研究の応用
Polyphenols and Their Benefits
Phenolic compounds, including polyphenols, have been extensively studied for their health benefits. They are major semi-water-soluble compounds found in fruit and vegetable sources, known for their potential against various chronic diseases such as obesity, diabetes, cancer, and heart disease due to their antioxidant properties (Rasouli, Farzaei, & Khodarahmi, 2017).
Hydroxycinnamic Acids in Cosmetics
Hydroxycinnamic acids and their derivatives have shown significant potential as ingredients in cosmetic formulations. Their multifunctional nature allows them to serve as antioxidants, UV protectants, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase agents. These properties make them suitable for anti-aging, anti-inflammatory, and other cosmeceutical applications. Challenges with their stability and bioavailability are noted, with microencapsulation identified as a potential solution for topical applications (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).
Phenolic Compounds in Environmental Applications
Phenolic compounds have also been explored for environmental applications, particularly in the bioremediation of pollutants. Their structural and functional diversity allows for a broad spectrum of activities, including the degradation of toxic compounds in water and soil environments. Research has focused on the mechanisms by which these compounds are broken down or utilized to mitigate environmental pollution (Aisami, Alkali, & Yasid, 2016).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
将来の方向性
The future directions for research involving this compound are not specified in the search results. However, given its complex structure, it could potentially be of interest in various areas of research, including organic synthesis, medicinal chemistry, and others.
Please note that this analysis is based on the limited information available from the search results and does not include a review of scientific literature. For a more comprehensive analysis, please consult relevant scientific literature and databases.
特性
IUPAC Name |
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJUQVWARXYRCG-DZGCQCFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
CAS RN |
144830-15-9 |
Source


|
| Record name | Desmetramadol, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144830159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETRAMADOL, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4EMT8B1YU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

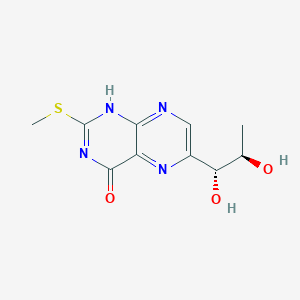
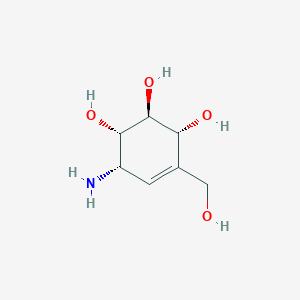
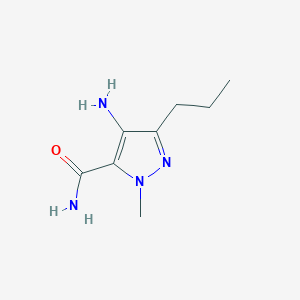
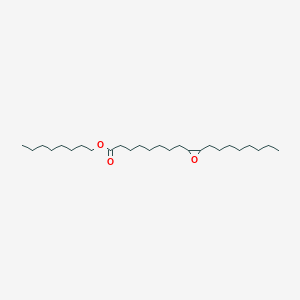
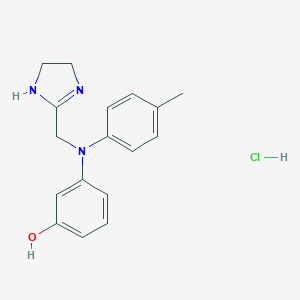
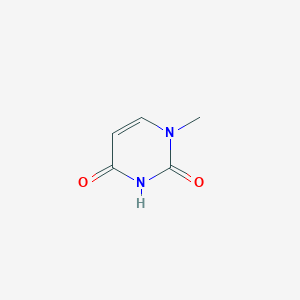
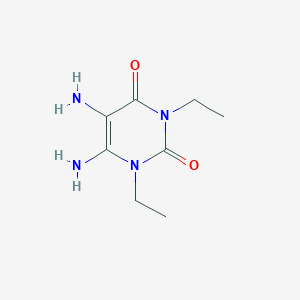
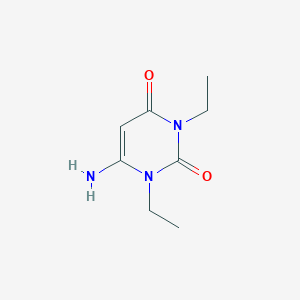
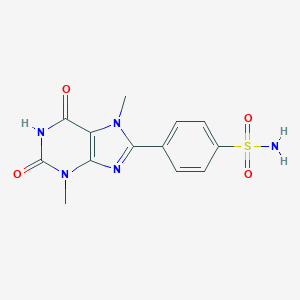
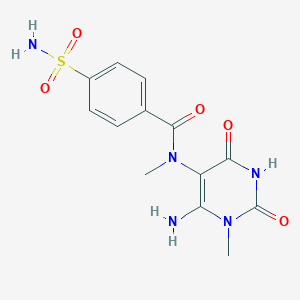

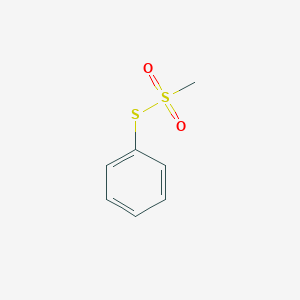
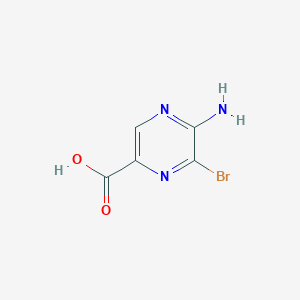
![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)